molecular formula C18H17N3O4S B364232 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 313403-97-3

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No. B364232
CAS RN: 313403-97-3
M. Wt: 371.4g/mol
InChI Key: MQLMYRMAHJMTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C18H17N3O4S . It is available for purchase from certain chemical suppliers.

Scientific Research Applications

Corrosion Inhibition

A study demonstrated that benzothiazole derivatives offer significant corrosion inhibition efficiency for carbon steel in a 1 M HCl solution. These inhibitors, through both physical and chemical adsorption mechanisms, provide enhanced stability and higher efficiency compared to previously reported inhibitors from the benzothiazole family (Hu et al., 2016).

Antimicrobial Activity

Research on benzothiazole derivatives has shown good to moderate antibacterial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. No significant activity was observed against fungal species tested in the study (Chavan & Pai, 2007).

Anticancer Activity

Several 4-thiazolidinones containing a benzothiazole moiety have been screened for antitumor activity. Some compounds demonstrated significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The study highlighted the potential of these compounds as leads for anticancer drug development (Havrylyuk et al., 2010).

Anticonvulsant Screening

The anticonvulsant activities of certain N-(substituted)-4-aminobenzamides were explored, showing potential against pentylenetetrazole-induced seizures in rats. These findings support further investigation into the therapeutic potential of these compounds for epilepsy and seizure disorders (Afolabi & Okolie, 2013).

Synthetic Methodologies

Research into the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles has opened up new avenues for the preparation of these compounds. Such methodologies are crucial for the rapid synthesis of heterocyclic compounds with potential biological activities (Darweesh et al., 2016).

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-10(22)19-12-5-6-13-16(9-12)26-18(20-13)21-17(23)11-4-7-14(24-2)15(8-11)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLMYRMAHJMTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.